4-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16382856
Molecular Formula: C19H13FN4O2S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13FN4O2S |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-fluoro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H13FN4O2S/c1-11-15(18-22-16(24-26-18)12-5-3-2-4-6-12)27-19(21-11)23-17(25)13-7-9-14(20)10-8-13/h2-10H,1H3,(H,21,23,25) |
| Standard InChI Key | HHOIWNKCYURREH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule features a central thiazole ring fused with a 1,2,4-oxadiazole heterocycle, substituted at the 5-position with a phenyl group. The thiazole nitrogen is further functionalized with a benzamide group containing a fluorine substituent at the para position . This arrangement creates a planar, conjugated system that may influence its electronic properties and intermolecular interactions.
Molecular Specifications
Key molecular parameters derived from experimental data include:
The presence of multiple heteroatoms (N, O, S) and aromatic systems suggests significant π-π stacking capabilities and potential hydrogen-bonding interactions .
Synthetic Pathways and Optimization
Primary Synthesis Strategy
Current synthetic routes involve a multi-step condensation approach:
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Thiazole Formation: Cyclization of thiourea derivatives with α-halo ketones generates the 4-methylthiazole core.
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Oxadiazole Construction: Reaction of nitrile oxides with amidoximes under microwave irradiation yields the 3-phenyl-1,2,4-oxadiazole moiety .
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Benzamide Coupling: Amide bond formation between the thiazole amine and 4-fluorobenzoic acid derivatives completes the assembly.
Yield Optimization Challenges
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Steric hindrance at the thiazole C2 position
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Competing side reactions during oxadiazole ring closure
Physicochemical Profile
Calculated Properties
While experimental data on solubility and stability remain limited, computational predictions suggest:
| Parameter | Predicted Value | Method |
|---|---|---|
| logP (Octanol-Water) | 3.2 ± 0.5 | XLogP3 |
| Topological Polar Surface Area | 98.5 Ų | Ertl et al. |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
These properties indicate moderate lipophilicity suitable for potential membrane penetration in biological systems .
Comparative Analysis with Structural Analogues
The chloro-substituted analogue (4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide) demonstrates how halogen substitution impacts molecular properties:
| Property | Fluoro Derivative | Chloro Derivative |
|---|---|---|
| Molecular Weight | 380.4 g/mol | 396.9 g/mol |
| Halogen Atomic Radius | 0.64 Å | 0.99 Å |
| Electronegativity | 3.98 | 3.16 |
The smaller fluorine atom increases electron-withdrawing effects while reducing steric bulk compared to chlorine .
Critical Research Gaps and Future Directions
Current limitations in understanding include:
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Stereochemical Outcomes: The (2E) configuration requires validation through X-ray crystallography
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Metabolic Stability: No ADMET data exists for this specific compound
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Synthetic Scalability: Published routes lack detail on purification and scale-up challenges
Priority research areas should focus on:
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Comprehensive biological screening panels
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Solubility enhancement through prodrug approaches
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Computational docking studies against therapeutic targets
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